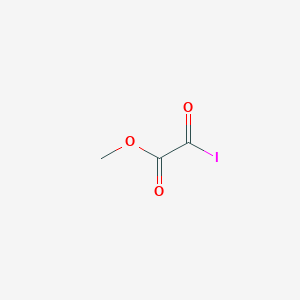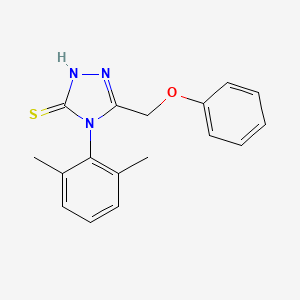
4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Métodos De Preparación
The synthesis of 4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.
Substitution Reactions: The 2,6-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions, while the phenoxymethyl group can be added via nucleophilic substitution reactions.
Thiol Group Introduction: The thiol group is typically introduced by reacting the triazole intermediate with thiolating agents such as thiourea or hydrogen sulfide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems, which can be useful in drug design.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized triazole derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development and biological studies.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of 4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The phenoxymethyl and 2,6-dimethylphenyl groups contribute to the compound’s binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition or modification of their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring, but different substituents.
Voriconazole: Another antifungal agent with a triazole ring and distinct substituents.
1,2,4-Triazole-3-thiol: A simpler triazole derivative with a thiol group but lacking the phenoxymethyl and 2,6-dimethylphenyl groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and potential applications. Its combination of a triazole ring, phenoxymethyl group, and 2,6-dimethylphenyl group makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
914206-56-7 |
|---|---|
Fórmula molecular |
C17H17N3OS |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-(2,6-dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3OS/c1-12-7-6-8-13(2)16(12)20-15(18-19-17(20)22)11-21-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,19,22) |
Clave InChI |
QNNRBYJWHIUVNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2C(=NNC2=S)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


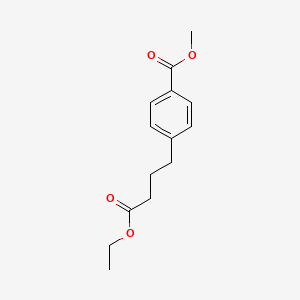
![(4-(Benzo[b]thiophen-3-yl)phenyl)methanol](/img/structure/B14132136.png)

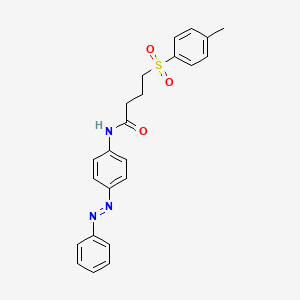
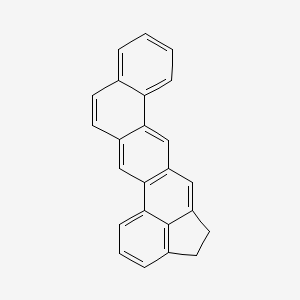


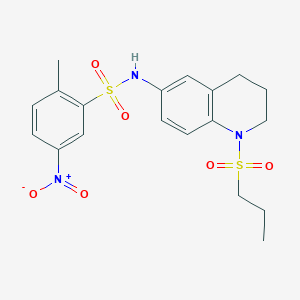
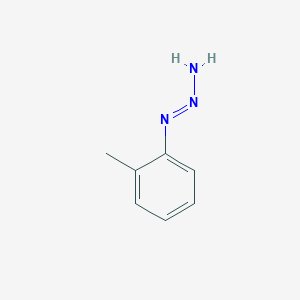
![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)

![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)
